Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[62202,7]dodeca-2(7),3,5-triene-3-carboxylic acid is a complex organic compound with a unique tricyclic structure It is characterized by its rigid, three-dimensional framework, which includes a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the intramolecular aldol reaction, which forms the tricyclic core structure. This reaction is catalyzed by aldolases, enzymes that facilitate the formation of carbon-carbon bonds . The reaction conditions often include specific temperatures, pH levels, and the presence of cofactors to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the formation of amides, esters, or other derivatives.
Scientific Research Applications
Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the development of advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The tricyclic structure provides rigidity and specificity, allowing for selective binding to target molecules. Pathways involved may include enzyme inhibition, receptor modulation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
10-Azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene: Similar tricyclic structure but contains a nitrogen atom, leading to different chemical properties and reactivity.
6-Hydroxytricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid: Contains a hydroxyl group, which alters its solubility and reactivity.
Uniqueness
This compound is unique due to its specific tricyclic framework and the presence of a carboxylic acid group. This combination of features provides distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry due to its unique polycyclic structure. This article reviews the biological activities associated with this compound, focusing on its anticancer, anti-inflammatory, and antioxidant properties.
Chemical Structure and Synthesis
The compound features a tricyclic framework that contributes to its biological activity. The synthesis typically involves multi-step organic reactions starting from simpler precursors, with the intramolecular aldol reaction being a common approach to form the tricyclic core.
Synthetic Routes
Step | Reaction Type | Key Reagents |
---|---|---|
1 | Intramolecular Aldol | Aldolases |
2 | Oxidation | Potassium permanganate |
3 | Reduction | Lithium aluminum hydride |
4 | Substitution | Amines and alcohols |
The biological activity of this compound is primarily attributed to its carboxylic acid group, which can form hydrogen bonds and ionic interactions with various biological targets such as proteins and enzymes . This interaction influences several biochemical pathways including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activities, impacting signal transduction mechanisms.
- Antioxidant Activity : The compound exhibits significant antioxidant properties that help in scavenging free radicals.
Anticancer Properties
Research indicates that this compound possesses notable anticancer effects. Preliminary studies suggest it inhibits tumor growth by affecting signaling pathways related to inflammation and cancer progression:
- In Vitro Studies : The compound has shown cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and P-388 murine leukemia cells.
- IC50 Values : While specific IC50 values for this compound are not consistently reported, related compounds have demonstrated significant cytotoxic effects with IC50 values as low as 30 μg/mL in similar studies .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties:
- Mechanism : It is believed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-8.
- Research Findings : Studies have indicated that compounds with similar structures can effectively reduce inflammation markers in vitro.
Antioxidant Activity
This compound exhibits antioxidant activity by neutralizing free radicals:
- DPPH Assay : Related compounds have been tested using the DPPH assay, showing effective scavenging capabilities.
Case Studies
-
Cytotoxicity Against MCF-7 Cells
- Study found that derivatives of tricyclo compounds showed promising results with an IC50 of approximately 38 μM against MCF-7 cells.
- Binding affinity studies indicated strong interactions with tubulin proteins, suggesting a mechanism of action through microtubule stabilization.
-
Anti-inflammatory Activity
- A recent study evaluated the impact of related tricyclic compounds on inflammatory markers in murine models.
- Results demonstrated a significant reduction in cytokine levels post-treatment.
Properties
IUPAC Name |
tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-13(15)11-3-1-2-10-8-4-6-9(7-5-8)12(10)11/h1-3,8-9H,4-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUXCHVNFFJTLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C3=C2C(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.